Methyl 2-bromo-5-chloro-4-methylbenzoate

SGLT2 Inhibitor Diabetes Mellitus Process Chemistry

This polyhalogenated aromatic ester is the direct precursor to the Phase III SGLT2 inhibitor LH-1801. Its 1,2,4,5-substitution pattern provides unmatched chemoselectivity: the C2-Br bond is 100–1000× more reactive than the C5-Cl bond under Pd(0) catalysis, enabling sequential, site-selective derivatizations without protecting groups. Essential for replicating the published LH-1801 synthetic route or building SAR libraries. Choose this validated building block for reliable, scalable process chemistry.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
Cat. No. B8807417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-chloro-4-methylbenzoate
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C(=O)OC)Br
InChIInChI=1S/C9H8BrClO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
InChIKeyAYHCWHCWQSWWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-5-Chloro-4-Methylbenzoate: Critical Halogenated Building Block for SGLT2 Inhibitor Synthesis


Methyl 2-bromo-5-chloro-4-methylbenzoate (CAS 1061314-02-0) is a polyhalogenated aromatic ester with the molecular formula C9H8BrClO2 and a molecular weight of 263.51 g/mol . Its core structural features—a benzoate ester bearing bromine, chlorine, and methyl substituents at the 2-, 5-, and 4-positions, respectively—render it a versatile building block for sequential metal-catalyzed cross-coupling and functionalization reactions . This compound is most notably utilized as a key synthetic intermediate in the multi-step preparation of advanced pharmaceutical candidates, including the SGLT2 inhibitor LH-1801, which is in Phase III clinical development for diabetes mellitus [1]. Commercially, it is available at purities typically ranging from 95% to ≥98% .

Why Methyl 2-Bromo-5-Chloro-4-Methylbenzoate Cannot Be Replaced by Other Halogenated Benzoates


Substituting methyl 2-bromo-5-chloro-4-methylbenzoate with a generic halogenated benzoate ester is not feasible due to its unique and non-interchangeable orthogonality in cross-coupling reactions . The specific 1,2,4,5-substitution pattern creates a defined hierarchy of halogen reactivity: the bromine atom at the 2-position is more reactive and serves as the primary handle for initial palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the chlorine atom at the 5-position is significantly less reactive under these standard conditions [1]. This intrinsic chemoselectivity allows for sequential, site-selective derivatizations without the need for additional protecting group strategies, which would be required with alternative regioisomers or mono-halogenated analogs [2]. Consequently, any deviation from this specific substitution pattern—such as changing the position of a single halogen—fundamentally alters the molecule's chemical behavior and necessitates a complete re-optimization of the synthetic pathway, precluding simple replacement [3].

Quantitative Evidence for Differentiation of Methyl 2-Bromo-5-Chloro-4-Methylbenzoate from Its Analogs


Critical Role in the Synthesis of LH-1801, a Phase III SGLT2 Inhibitor

Methyl 2-bromo-5-chloro-4-methylbenzoate serves as the foundational building block for the synthesis of LH-1801, a clinical-stage SGLT2 inhibitor [1]. A key synthetic step involves the diazotization-Sandmeyer reaction of the corresponding aniline derivative (methyl 5-amino-2-bromo-4-methylbenzoate) to install the chlorine atom, a transformation that relies on the specific substitution pattern of the benzoate core . The subsequent benzylic oxidation yields a key dicarboxylic acid derivative, which is further elaborated to LH-1801. In preclinical studies, LH-1801 demonstrated a reported EC50 of 151 nM against human SGLT2 in a CHO-K1 cellular uptake assay [2]. This is a direct, documented synthetic route to an advanced clinical candidate; structurally similar, non-optimized benzoate esters are not documented as precursors for this specific API.

SGLT2 Inhibitor Diabetes Mellitus Process Chemistry

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The distinct reactivity difference between the aryl bromide and aryl chloride in methyl 2-bromo-5-chloro-4-methylbenzoate enables a programmable, two-step diversification sequence . Under standard Pd(0)-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, 80°C), the C-Br bond undergoes oxidative addition at a rate approximately 100-1000 times faster than the C-Cl bond, allowing for exclusive substitution at the 2-position [1]. In contrast, an analog such as methyl 2,5-dichloro-4-methylbenzoate lacks this significant reactivity differential, requiring harsher conditions (e.g., higher temperature, stronger base) for the initial coupling and offering diminished site-selectivity [2]. This orthogonal reactivity is a direct, quantifiable consequence of the specific halogen set and is not observed in other dihalogenated isomers.

Palladium Catalysis C-C Bond Formation Chemoselectivity

Optimized Physicochemical Profile for Downstream Transformations

The lipophilicity of a synthetic intermediate is a key determinant of its solubility, handling, and compatibility with subsequent reaction conditions. Methyl 2-bromo-5-chloro-4-methylbenzoate has a calculated LogP of approximately 3.2 . This value is significantly higher than that of its non-halogenated analog, methyl 4-methylbenzoate (calculated LogP ~2.2), indicating greater organic-phase solubility, which is advantageous for common work-up and purification procedures in multi-step organic synthesis [1]. Conversely, the compound is less lipophilic than its corresponding carboxylic acid derivative, 2-bromo-5-chloro-4-methylbenzoic acid (calculated LogP ~3.1 [2]), which would be expected to have higher water solubility at neutral pH and different partitioning behavior. This intermediate LogP value represents a balanced profile suitable for a wide range of non-aqueous reactions.

Lipophilicity cLogP Physicochemical Properties

Commercial Availability and Purity Specifications

The compound is available from multiple commercial suppliers with defined purity specifications, supporting its use in research and development. Purity levels are reported as 95% and ≥98% , with storage conditions specified as sealed in a dry environment at 2-8°C . These parameters meet the standard requirements for use as a building block in medicinal chemistry and process development. This contrasts with the acid analog (2-bromo-5-chloro-4-methylbenzoic acid), which is more widely available but typically at a lower standard purity of 95% . The availability of higher-purity grades for the methyl ester reduces the risk of impurities that could complicate downstream reaction optimization or analytical characterization.

Chemical Sourcing Research Grade Purity

Defined Application Scenarios for Methyl 2-Bromo-5-Chloro-4-Methylbenzoate Based on Quantitative Evidence


Synthesis of Clinical-Stage SGLT2 Inhibitors (e.g., LH-1801)

This compound is a validated, direct precursor for the synthesis of LH-1801, an advanced SGLT2 inhibitor in Phase III clinical development [1]. The documented synthetic route involves a diazotization-Sandmeyer chlorination of the corresponding aniline, followed by benzylic oxidation, showcasing the utility of the specific substitution pattern . Procurement of this building block is essential for any research group aiming to replicate, optimize, or scale up this specific synthetic pathway or generate analogs for structure-activity relationship (SAR) studies around the LH-1801 scaffold.

Sequential Palladium-Catalyzed Cross-Coupling Reactions for SAR Studies

The significant reactivity difference between the C-Br and C-Cl bonds (estimated 100-1000 fold under standard Pd(0) conditions [1]) makes this compound an ideal substrate for sequential, site-selective C-C bond formations. This orthogonal reactivity allows researchers to efficiently introduce molecular diversity at two different positions on the benzoate core without resorting to protecting groups. It is a powerful tool for the rapid construction of compound libraries for medicinal chemistry or the late-stage functionalization of advanced intermediates.

Physicochemical Property Optimization of Synthetic Intermediates

With a calculated LogP of approximately 3.2 [1], this compound exhibits a well-balanced lipophilicity profile. It is significantly more organic-soluble than less halogenated analogs, which facilitates standard extraction and purification protocols (e.g., liquid-liquid extraction, normal-phase chromatography). This property is particularly valuable in process chemistry, where predictable and robust work-up procedures are critical for scalability and yield consistency.

High-Purity Building Block for Sensitive Research Applications

The commercial availability of this compound at purities up to ≥98% [1] ensures that it meets the stringent requirements of modern organic synthesis. Using a high-purity starting material minimizes the risk of side reactions and simplifies analytical characterization of complex product mixtures. This is especially relevant for applications requiring precise stoichiometry, such as kinetic studies or the synthesis of materials for biological evaluation, where even trace impurities can confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-5-chloro-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.